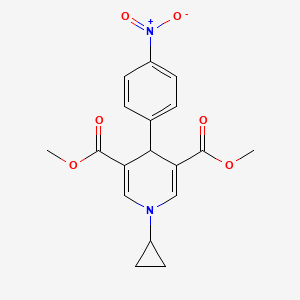![molecular formula C22H28N2OS B11639717 5-cyclohexyl-5-methyl-2-(propylsulfanyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B11639717.png)
5-cyclohexyl-5-methyl-2-(propylsulfanyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclohexyl-5-methyl-2-(propylsulfanyl)-3H,4H,5H,6H-benzo[h]quinazolin-4-one is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core substituted with cyclohexyl, methyl, and propylsulfanyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclohexyl-5-methyl-2-(propylsulfanyl)-3H,4H,5H,6H-benzo[h]quinazolin-4-one typically involves multiple steps:
-
Preparation of Ethyl 2-cyano-3-cyclohexyl-3-methyl-4-phenylbutanoate: : This intermediate is synthesized from ethyl (2Z)-2-cyano-3-cyclohexylbut-2-enoate using a Grignard reagent. The reaction occurs exclusively at the ethylene bond, resulting in the formation of two diastereoisomeric forms .
-
Cyclization: : The intermediate is cyclized in the presence of concentrated sulfuric acid to form ethyl 4-amino-2-cyclohexyl-2-methyl-1,2-dihydronaphthalenecarboxylate .
-
Formation of Benzo[h]quinazoline: : The cyclized product is further reacted with benzoylisothiocyanate under heating to produce ethyl 2-methyl-2-cyclohexyl-4-phenylcarboxamido(thioxo)methylamino-1,2-dihydro-3-naphthalenecarboxylate, which in an alkaline medium cyclizes into 5-cyclohexyl-5-methyl-2-sulfanyl-3,4,5,6-tetrahydrobenzo[h]quinazolin-4-one .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
5-Cyclohexyl-5-methyl-2-(propylsulfanyl)-3H,4H,5H,6H-benzo[h]quinazolin-4-one undergoes various chemical reactions, including:
-
Substitution Reactions: : The compound can undergo nucleophilic substitution reactions with alkyl halides in anhydrous ethanol to form alkyl-substituted benzo[h]quinazolines .
-
Cyclization Reactions: : Reaction with hydrazine hydrate leads to the formation of 5-cyclohexyl-5-methyl-2-hydrazino-3,4,5,6-tetrahydrobenzo[h]quinazolin-4-one, which can further cyclize in glacial acetic acid in the presence of sodium nitrite .
Common Reagents and Conditions
Grignard Reagents: Used in the initial preparation of intermediates.
Concentrated Sulfuric Acid: Employed in cyclization reactions.
Benzoylisothiocyanate: Used for the formation of benzo[h]quinazoline derivatives.
Alkyl Halides: Utilized in substitution reactions.
Hydrazine Hydrate: Involved in cyclization reactions.
Major Products Formed
Alkyl-Substituted Benzo[h]quinazolines: Formed through substitution reactions.
Hydrazino Derivatives: Formed through reactions with hydrazine hydrate.
Aplicaciones Científicas De Investigación
5-Cyclohexyl-5-methyl-2-(propylsulfanyl)-3H,4H,5H,6H-benzo[h]quinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including psychotropic effects.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-cyclohexyl-5-methyl-2-(propylsulfanyl)-3H,4H,5H,6H-benzo[h]quinazolin-4-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving modulation of neurotransmitter systems in the brain . Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
5-Cyclohexyl-5-methyl-2-sulfanyl-3,4,5,6-tetrahydrobenzo[h]quinazolin-4-one: A closely related compound with similar chemical properties.
Alkyl-Substituted Benzo[h]quinazolines: Compounds with varying alkyl groups that exhibit different chemical and biological activities.
Uniqueness
5-Cyclohexyl-5-methyl-2-(propylsulfanyl)-3H,4H,5H,6H-benzo[h]quinazolin-4-one is unique due to the presence of the propylsulfanyl group, which imparts distinct chemical properties and potential biological activities. Its unique structure makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C22H28N2OS |
|---|---|
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
5-cyclohexyl-5-methyl-2-propylsulfanyl-3,6-dihydrobenzo[h]quinazolin-4-one |
InChI |
InChI=1S/C22H28N2OS/c1-3-13-26-21-23-19-17-12-8-7-9-15(17)14-22(2,18(19)20(25)24-21)16-10-5-4-6-11-16/h7-9,12,16H,3-6,10-11,13-14H2,1-2H3,(H,23,24,25) |
Clave InChI |
VMIQFFFRAKCHLJ-UHFFFAOYSA-N |
SMILES canónico |
CCCSC1=NC2=C(C(=O)N1)C(CC3=CC=CC=C32)(C)C4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{(1Z)-1-[(4-ethoxyphenyl)imino]-4,4,8-trimethyl-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}(furan-2-yl)methanone](/img/structure/B11639643.png)
![5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11639645.png)
![N-[4-(4-chlorophenoxy)phenyl]-4-methylcyclohexane-1-carboxamide](/img/structure/B11639653.png)

![dimethyl 2-{1-[(4-methoxyphenyl)acetyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11639663.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B11639671.png)
![4-[4-(allyloxy)-2-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11639673.png)

![(2Z)-6-methyl-2-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11639679.png)
![N-(4-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11639682.png)
![3-hexyl-4,8-dimethyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one](/img/structure/B11639697.png)
![2,5-Pyrrolidinedione, 3-[[2-(4-morpholinyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11639702.png)

